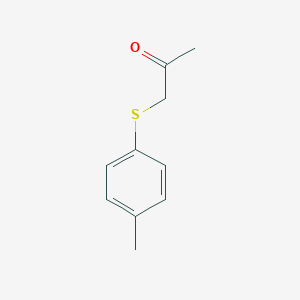

(4-Methylphenylthio)acetone

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-methylphenyl)sulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-8-3-5-10(6-4-8)12-7-9(2)11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDGCRNQPJVYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381584 | |

| Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-13-1 | |

| Record name | 1-[(4-Methylphenyl)thio]-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Methylphenyl)sulfanyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Mechanistic Investigations of 4 Methylphenylthio Acetone

Established Synthetic Pathways for (4-Methylphenylthio)acetone

The synthesis of this compound is most commonly achieved through the nucleophilic substitution reaction between a thiolate and an α-halo ketone. This approach is a well-established method for the formation of carbon-sulfur bonds.

Synthesis from p-Thiocresol and Chloroacetone (B47974)/Bromoacetone (B165879)

The primary and most direct route to this compound involves the reaction of p-thiocresol with either chloroacetone or bromoacetone. In this reaction, the sulfur atom of p-thiocresol acts as a nucleophile, attacking the electrophilic carbon atom of the haloacetone and displacing the halide ion.

The reaction is typically carried out in the presence of a base, which deprotonates the thiol group of p-thiocresol to form the more nucleophilic thiolate anion. Common bases employed for this purpose include potassium carbonate (K₂CO₃) and sodium hydroxide (B78521) (NaOH). The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) often being preferred as they can accelerate the rate of Sₙ2 reactions.

A general procedure for this synthesis involves stirring a mixture of p-thiocresol, a haloacetone (chloroacetone or bromoacetone), and a base in a suitable solvent at ambient or slightly elevated temperatures. The use of potassium carbonate in dimethylformamide has been reported to yield unsymmetrical sulfides in nearly quantitative yields. researchgate.net

Below is a representative reaction scheme:

p-Thiocresol + Chloroacetone/Bromoacetone --(Base, Solvent)--> this compound

Alternative Synthetic Routes and Methodological Advancements

While the reaction of p-thiocresol with haloacetones remains the most straightforward approach, other methods for the synthesis of β-ketosulfides have been developed, which could be adapted for the preparation of this compound.

One such alternative is a chemoenzymatic methodology that avoids the direct use of thiols. This two-step process begins with a multicomponent reaction involving an α-haloketone, a thiocarboxylate, and an alkyl (pseudo)halide to form an enol ester. This intermediate is then hydrolyzed by a lipase (B570770), such as Candida antarctica lipase B (CAL-B), to yield the desired β-ketosulfide. beilstein-journals.org This method offers a milder and potentially more environmentally friendly alternative to traditional methods.

Another advanced approach involves the photoredox-catalyzed coupling of sulfides with acyl azoliums. This method utilizes umpolung reactivity, where the polarity of the acyl group is inverted, allowing for the formation of a carbon-sulfur bond through a radical coupling mechanism. nih.gov

Furthermore, developments in catalysis have led to metal-free organocatalytic protocols for the synthesis of thioethers from aryl chlorides and alcohols, where a thiourea (B124793) derivative can serve as the sulfur source. nih.gov These modern methods, while not yet specifically reported for the synthesis of this compound, represent the forefront of thioether synthesis and could likely be applied to this target molecule.

Evaluation of Precursor Compounds in this compound Synthesis

The choice of precursor compounds significantly impacts the efficiency and outcome of the synthesis of this compound.

Thiols: p-Thiocresol is the essential precursor providing the 4-methylphenylthio moiety. Its acidity and the nucleophilicity of its corresponding thiolate are key to the reaction's success.

Haloacetones: Both chloroacetone and bromoacetone are commonly used as the acetone (B3395972) synthon. Bromoacetone is generally more reactive than chloroacetone due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group. This increased reactivity can lead to faster reaction times but may also result in the formation of more side products if the reaction is not carefully controlled. The choice between chloroacetone and bromoacetone may therefore depend on a balance between reaction rate and desired selectivity. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond. nih.gov

The following table summarizes the key characteristics of the haloacetone precursors:

| Precursor | Relative Reactivity | Leaving Group Ability | Considerations |

| Chloroacetone | Lower | Good | Generally less expensive, may require more forcing conditions. |

| Bromoacetone | Higher | Excellent | More reactive, allowing for milder reaction conditions, but may be more expensive and less stable. |

Reaction Mechanisms in the Formation of this compound

The formation of this compound from p-thiocresol and a haloacetone proceeds through a well-understood nucleophilic substitution mechanism.

Nucleophilic Substitution Reactions in Thioether Formation

The reaction is a classic example of a bimolecular nucleophilic substitution (Sₙ2) reaction. The key steps of the mechanism are as follows:

Deprotonation of the Thiol: In the presence of a base, the acidic proton of the thiol group in p-thiocresol is removed, forming the p-methylphenoxide anion (thiolate). This anion is a potent nucleophile.

Nucleophilic Attack: The thiolate anion then attacks the electrophilic α-carbon of the haloacetone (the carbon atom bonded to the halogen). This attack occurs from the backside of the carbon-halogen bond.

Transition State: A transient trigonal bipyramidal transition state is formed where the sulfur atom is forming a new bond to the carbon, and the carbon-halogen bond is simultaneously breaking.

Displacement of the Leaving Group: The halide ion (chloride or bromide) is expelled as a leaving group, resulting in the formation of this compound.

This concerted mechanism, where bond formation and bond breaking occur in a single step, is characteristic of Sₙ2 reactions.

Theoretical Studies on Reaction Intermediates and Transition States

While specific theoretical studies exclusively focused on the reaction intermediates and transition states in the synthesis of this compound are not extensively documented in the literature, valuable insights can be drawn from computational studies of analogous nucleophilic substitution reactions of α-haloketones. The predominant synthetic route to this compound involves the reaction of 4-methylthiophenol (p-thiocresol) with chloroacetone. This reaction proceeds via a nucleophilic bimolecular substitution (SN2) mechanism.

Theoretical investigations into this class of reactions typically employ Density Functional Theory (DFT) to model the reaction pathway and elucidate the structures and energies of reactants, transition states, and products. For the synthesis of this compound, the key steps amenable to theoretical study would be:

Deprotonation of 4-methylthiophenol: In the presence of a base, the thiol proton is abstracted to form the more nucleophilic 4-methylthiophenolate anion.

Nucleophilic attack: The thiophenolate anion attacks the α-carbon of chloroacetone, which is activated by the adjacent electron-withdrawing carbonyl group. nih.gov

Transition state: A transition state is formed where the sulfur-carbon bond is partially formed, and the carbon-chlorine bond is partially broken.

Product formation: The chloride ion is expelled, leading to the formation of this compound.

Computational models would aim to calculate the activation energies for these steps, providing a quantitative understanding of the reaction kinetics. Furthermore, theoretical studies can shed light on the influence of the solvent on the reaction pathway and the relative stabilities of intermediates and transition states. Quantum Fragment Along Reaction Pathway (QFARP) analysis, an extension of Interacting Quantum Atoms (IQA), could be employed to understand the driving forces of the reaction by examining the interactions between different atomic fragments during the reaction.

A key aspect of the reactivity of α-haloketones is the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov Theoretical studies can quantify this effect and its impact on the activation barrier of the SN2 reaction.

| Computational Method | Information Gained |

| Density Functional Theory (DFT) | Geometries of reactants, transition states, and products; reaction energies and activation barriers. |

| Quantum Fragment Along Reaction Pathway (QFARP) | Insights into the attractive and repulsive interactions driving the reaction. |

| Solvent Modeling (e.g., PCM) | Effect of the solvent on the reaction pathway and energetics. |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. In the context of this compound synthesis, several avenues can be explored to enhance its sustainability.

Traditional methods for the synthesis of β-ketosulfides often involve the use of volatile and odorous thiols. nih.govbeilstein-journals.orgnih.gov Developing thiol-free protocols is a significant step towards a greener synthesis. One such approach involves a multicomponent reaction followed by an enzyme-catalyzed hydrolysis, which avoids the direct use of thiols. nih.govbeilstein-journals.orgnih.gov

Another green methodology that could be adapted for the synthesis of this compound is the use of visible-light-mediated reactions. rsc.orgrsc.org These reactions can often be performed under mild, ambient conditions without the need for harsh reagents. For instance, a visible-light-promoted hydroxysulfenylation of styrenes has been developed using air as the oxygen source and ethanol (B145695) as a green solvent. rsc.org Adapting such a photocatalytic approach could potentially offer a more sustainable route.

The choice of solvent is also a critical factor. Replacing traditional volatile organic solvents with greener alternatives like water, ethanol, or recyclable solvents can significantly reduce the environmental impact of the synthesis.

The use of catalysts is a cornerstone of green chemistry as they can enhance reaction efficiency and reduce waste. In the synthesis of this compound, a base is typically required to deprotonate the thiol. Replacing stoichiometric bases with catalytic systems can improve the atom economy of the reaction.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective due to their ease of separation and recyclability. For instance, the use of graphitic carbon nitride (g-C3N4) as a recyclable photocatalyst has been demonstrated in the synthesis of β-keto sulfones. rsc.org Exploring similar solid-supported catalysts for the synthesis of this compound could lead to a more sustainable process.

Furthermore, biocatalysis offers a highly sustainable approach. The use of lipases for the hydrolysis of an intermediate enol ester to produce β-ketosulfides has been reported as a mild and selective method. nih.govbeilstein-journals.orgnih.gov This chemoenzymatic strategy avoids the use of harsh chemical reagents and can be performed under environmentally benign conditions.

| Green Chemistry Approach | Potential Application in this compound Synthesis |

| Thiol-free synthesis | Multicomponent reaction followed by enzymatic hydrolysis. |

| Visible-light photocatalysis | Light-mediated reaction to form the C-S bond under mild conditions. |

| Use of green solvents | Replacing traditional organic solvents with water, ethanol, or other benign alternatives. |

| Heterogeneous catalysis | Employing recyclable solid catalysts to facilitate the reaction. |

| Biocatalysis | Using enzymes like lipases for key reaction steps to ensure high selectivity and mild conditions. |

Chemical Reactivity and Transformation Studies of 4 Methylphenylthio Acetone

Reactivity of the Carbonyl Group in (4-Methylphenylthio)acetone

The carbonyl group in this compound is a key center of reactivity, participating in a range of reactions typical of ketones. The presence of α-hydrogens on the methylene (B1212753) group adjacent to the carbonyl allows for the formation of an enolate intermediate, which is central to its reactivity in aldol (B89426) condensations and related reactions.

Aldol Condensation Reactions

This compound possesses α-hydrogens, making it capable of undergoing aldol condensation reactions, which can be catalyzed by either acid or base. wikipedia.orgtminehan.com This reaction involves the formation of a carbon-carbon bond, leading to the synthesis of β-hydroxy ketones or their dehydrated α,β-unsaturated counterparts. wikipedia.orglibretexts.org

Under basic conditions, a base abstracts an α-hydrogen to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of another molecule of this compound in a self-condensation reaction. The resulting β-hydroxy ketone can often be isolated, or it may undergo dehydration upon heating to yield a more stable, conjugated α,β-unsaturated ketone.

In a crossed aldol condensation, the enolate of this compound can react with a different carbonyl compound, ideally one that lacks α-hydrogens (e.g., benzaldehyde) to prevent a mixture of products. tminehan.comlibretexts.org In such a reaction, this compound would serve as the nucleophilic partner.

Table 1: Potential Products of Aldol Condensation Reactions

| Reactants | Catalyst | Product |

|---|---|---|

| This compound (2 equivalents) | Base (e.g., NaOH) | 4-hydroxy-4-(4-methylphenylthio)-3-(4-methylphenylthiomethyl)pentan-2-one |

Nucleophilic Addition Reactions

The carbonyl carbon of this compound is electrophilic and thus susceptible to attack by various nucleophiles. youtube.comlibretexts.org This reaction proceeds via the formation of a tetrahedral intermediate, which is then protonated to yield an alcohol. youtube.com

Common nucleophiles that can react with this compound include:

Grignard Reagents (R-MgX): Reaction with a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol.

Organolithium Reagents (R-Li): Similar to Grignard reagents, organolithium compounds add to the carbonyl group to produce tertiary alcohols.

Hydride Reagents (e.g., NaBH₄, LiAlH₄): Reduction of the ketone with sodium borohydride (B1222165) or lithium aluminum hydride yields the corresponding secondary alcohol, 1-(4-methylphenylthio)propan-2-ol.

Table 2: Products of Nucleophilic Addition to this compound

| Nucleophile | Reagent(s) | Product |

|---|---|---|

| Methyl | CH₃MgBr, then H₃O⁺ | 2-(4-methylphenylthio)-1-methylethan-1-ol |

| Phenyl | PhLi, then H₃O⁺ | 1-phenyl-2-(4-methylphenylthio)ethan-1-ol |

Enolization and Keto-Enol Tautomerism Studies

This compound exists in equilibrium with its enol tautomer. vanderbilt.edulibretexts.org This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a concurrent shift of the pi-electrons. Generally, for simple ketones, the keto form is thermodynamically more stable and predominates at equilibrium. mdpi.com

The enolization process can be catalyzed by both acids and bases. vanderbilt.edulibretexts.org

Base-catalyzed enolization: A base removes an α-hydrogen to form an enolate ion, which is then protonated on the oxygen to give the enol.

Acid-catalyzed enolization: The carbonyl oxygen is first protonated by an acid, making the α-hydrogens more acidic and facilitating their removal by a weak base (like water) to form the enol.

The formation of the enol or enolate intermediate is crucial for the reactivity of this compound at the α-carbon, including in aldol condensations and α-halogenation reactions.

Reactions Involving the Thioether Linkage

The sulfur atom in the thioether linkage of this compound is also a site of chemical reactivity, primarily involving oxidation and reductive cleavage of the carbon-sulfur bond.

Oxidation Reactions to Sulfoxides and Sulfones

The thioether group can be selectively oxidized to a sulfoxide (B87167) and further to a sulfone. rsc.orgresearchgate.net This transformation can be achieved using various oxidizing agents, with hydrogen peroxide being a common choice. rsc.orgresearchgate.net The oxidation state of the sulfur atom influences the chemical and physical properties of the molecule.

The oxidation is a stepwise process:

Thioether to Sulfoxide: Mild oxidation of this compound yields (4-methylphenylsulfinyl)acetone.

Sulfoxide to Sulfone: Further oxidation of the sulfoxide under more vigorous conditions produces (4-methylphenylsulfonyl)acetone.

Table 3: Oxidation Products of this compound

| Oxidizing Agent | Product |

|---|---|

| Hydrogen Peroxide (1 equivalent) | (4-Methylphenylsulfinyl)acetone |

Reductive Cleavage of the C-S Bond

The carbon-sulfur bond in thioethers can be cleaved under reductive conditions. While specific studies on this compound are not prevalent, analogous reactions suggest that reagents like Raney Nickel can be employed for this purpose. This reaction, known as desulfurization, would result in the cleavage of the C-S bond and the saturation of the involved carbon atoms with hydrogen.

For this compound, reductive cleavage of the C-S bond would be expected to yield acetone (B3395972) and p-xylene. This type of reaction is useful for removing sulfur-containing functional groups from a molecule.

Coordination Chemistry with Metal Centers

The presence of both a sulfur atom in the thioether group and an oxygen atom in the carbonyl group makes this compound a potential ligand for coordination with metal centers. Thioethers are known to coordinate to a variety of transition metals. The sulfur atom, being a soft donor, generally forms stable complexes with soft metal ions. The geometry of the sulfur atom in thioether complexes is typically pyramidal.

While specific studies on the coordination complexes of this compound are not extensively documented in publicly available literature, the principles of coordination chemistry suggest that it could act as a monodentate or a bidentate ligand. As a monodentate ligand, it could coordinate through either the sulfur or the oxygen atom. Bidentate coordination would involve both the sulfur and oxygen atoms, forming a chelate ring with the metal center. The stability and structure of such complexes would depend on the nature of the metal ion, its oxidation state, and the reaction conditions.

The general reactivity of thioether complexes is extensive and has been well-studied. For instance, thioether ligands can act as bridging ligands between two metal centers. The formation of such complexes with this compound could lead to novel polynuclear structures with interesting catalytic or material properties.

| Ligand Atom | Potential Metal Ion Partners (Examples) | Expected Coordination Geometry |

| Sulfur (Thioether) | Pd(II), Pt(II), Au(I), Cu(I), Ru(II) | Pyramidal at Sulfur |

| Oxygen (Carbonyl) | Lewis acidic metals (e.g., Al(III), Ti(IV)) | Trigonal planar at Carbonyl Carbon |

| Both S and O (Chelate) | Various transition metals | Dependent on metal's preferred coordination number |

Aromatic Ring Transformations and Substitutions

The phenyl ring in this compound is susceptible to various transformations, primarily electrophilic aromatic substitution, and functionalization of the methyl group.

The regioselectivity of electrophilic aromatic substitution on the phenyl ring of this compound is directed by two substituents: the methyl group (-CH₃) and the thioether group (-SCH₂C(O)CH₃).

The methyl group is an activating, ortho, para-directing group due to its electron-donating inductive and hyperconjugation effects. The thioether group is also generally considered to be activating and ortho, para-directing. The sulfur atom can donate a lone pair of electrons into the aromatic ring through resonance, which stabilizes the carbocation intermediate formed during electrophilic attack at the ortho and para positions.

Given that the para position is already occupied by the methyl group, electrophilic attack will be directed to the positions ortho to the thioether group (positions 2 and 6) and the position ortho to the methyl group that is also meta to the thioether (position 3). The steric hindrance from the thioether group might influence the ratio of the products.

Table of Expected Regioselectivity in Electrophilic Aromatic Substitution:

| Electrophilic Reaction | Reagents | Major Expected Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-(4-methylphenylthio)acetone |

| Halogenation (Bromination) | Br₂, FeBr₃ | 2-Bromo-(4-methylphenylthio)acetone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-(4-methylphenylthio)acetone |

| Sulfonation | SO₃, H₂SO₄ | 2-Sulfo-(4-methylphenylthio)acetone |

Note: The regioselectivity described is based on the established directing effects of the substituent groups. Experimental verification for this compound is not available in the surveyed literature.

The methyl group attached to the phenyl ring is a benzylic position and is therefore susceptible to functionalization, such as oxidation or halogenation, typically under radical conditions. For instance, reaction with a suitable oxidizing agent could convert the methyl group to a carboxylic acid, an aldehyde, or an alcohol. Free-radical halogenation could introduce a halogen atom, which can then be further transformed.

Examples of Potential Methyl Group Functionalization Reactions:

| Reaction Type | Typical Reagents | Potential Product |

| Oxidation to Carboxylic Acid | KMnO₄, heat | (4-(Carboxy)phenylthio)acetone |

| Radical Bromination | N-Bromosuccinimide (NBS), light | (4-(Bromomethyl)phenylthio)acetone |

Note: These are potential reactions based on the known reactivity of benzylic methyl groups. Specific studies on this compound were not found.

Derivatization Strategies for this compound

The functional groups present in this compound provide multiple avenues for the synthesis of novel derivatives. These derivatives can be synthesized to explore structure-reactivity relationships and to potentially develop new compounds with desired properties.

Derivatization can be targeted at the ketone, the thioether, or the aromatic ring.

Ketone Modifications: The carbonyl group can undergo a wide range of reactions. For example, reduction with sodium borohydride would yield the corresponding secondary alcohol. Reaction with Grignard reagents or organolithium compounds would lead to tertiary alcohols. The ketone can also be converted to an imine or an oxime by reacting with primary amines or hydroxylamine, respectively.

Thioether Oxidation: The thioether can be oxidized to a sulfoxide or a sulfone using oxidizing agents like hydrogen peroxide or a peroxy acid. The oxidation state of the sulfur atom would significantly alter the electronic properties of the molecule.

Aromatic Ring and Methyl Group Modifications: As discussed in section 3.3, the aromatic ring can be functionalized via electrophilic substitution, and the methyl group can be modified through radical reactions.

The synthesis of these derivatives would allow for a systematic study of structure-reactivity relationships. For instance, the introduction of electron-withdrawing or electron-donating groups on the aromatic ring would influence the nucleophilicity of the sulfur atom and the reactivity of the ketone.

Table of Potential Derivatives and Their Impact on Reactivity:

| Derivative | Modification Site | Potential Impact on Reactivity |

| (4-Methylphenylsulfinyl)acetone | Thioether (Oxidized) | Increased polarity; potential for chirality at sulfur. |

| (4-Methylphenylsulfonyl)acetone | Thioether (Oxidized) | Further increased polarity; altered electronic effects on the ring. |

| 1-(p-Tolylthio)propan-2-ol | Ketone (Reduced) | Introduction of a hydroxyl group for further functionalization. |

| 2-(Substituted)-(4-methylphenylthio)acetone | Aromatic Ring | Altered electronic properties of the entire molecule. |

Note: This table outlines potential derivatization strategies and their theoretical impact on the molecule's properties, based on general principles of organic chemistry.

Spectroscopic Characterization and Computational Studies of 4 Methylphenylthio Acetone

Spectroscopic Analysis of (4-Methylphenylthio)acetone and its Derivatives

Spectroscopic techniques are indispensable for confirming the identity and purity of synthesized organic compounds. For this compound, each method provides unique insights into different aspects of its molecular framework.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are influenced by the local electronic environment of each nucleus.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons adjacent to the sulfur and carbonyl groups, and the methyl protons of both the acetone (B3395972) and tolyl moieties. Protons adjacent to the electron-withdrawing carbonyl group are deshielded and appear at a lower field (higher ppm value). libretexts.org

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon is characteristically found far downfield, typically in the 190-215 ppm range, which is a clear indicator of a ketone or aldehyde functional group. libretexts.orgoregonstate.eduoregonstate.edu Carbons attached to the sulfur atom and those within the aromatic ring will appear in their respective characteristic regions.

The following table summarizes the predicted NMR data for this compound based on typical chemical shift ranges for similar structural motifs. libretexts.org

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Carbonyl (C=O) | - | ~205-210 ppm |

| Methylene (-S-CH₂-C=O) | ~3.6-3.8 ppm (singlet) | ~45-50 ppm |

| Acetone Methyl (-C(=O)-CH₃) | ~2.2-2.4 ppm (singlet) | ~28-32 ppm |

| Aromatic Protons (ortho to -S-) | ~7.3-7.5 ppm (doublet) | ~130-135 ppm |

| Aromatic Protons (meta to -S-) | ~7.1-7.2 ppm (doublet) | ~128-130 ppm |

| Aromatic Carbon (ipso, attached to -S-) | - | ~130-135 ppm |

| Aromatic Carbon (para, attached to -CH₃) | - | ~137-140 ppm |

| Tolyl Methyl (-C₆H₄-CH₃) | ~2.3-2.4 ppm (singlet) | ~20-22 ppm |

Note: Predicted values are based on general chemical shift ranges and may vary depending on the solvent and experimental conditions.

Infrared spectroscopy measures the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is unique to the compound. msu.eduresearchgate.net The most prominent feature in the IR spectrum of a ketone is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. oregonstate.edu

For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. libretexts.orgpressbooks.pub The presence of the sulfur atom and the aromatic ring in this compound is not expected to introduce significant conjugation with the carbonyl group that would substantially lower this frequency. Other characteristic vibrations include C-H stretches from the aromatic ring and alkyl groups, and C-S stretching vibrations.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| C=O Stretch (Ketone) | 1710 - 1725 | Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Weak |

| C-S Stretch | 600 - 800 | Weak |

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. uobabylon.edu.iq The absorption of photons promotes electrons from a lower energy orbital, such as a highest occupied molecular orbital (HOMO), to a higher energy orbital, like the lowest unoccupied molecular orbital (LUMO). libretexts.org

The chromophores in this compound are the carbonyl group and the 4-methylphenylthio (p-tolylthio) group.

n→π* Transition: The carbonyl group exhibits a characteristic, relatively weak absorption resulting from the promotion of a non-bonding (n) electron from an oxygen lone pair to an anti-bonding π* orbital. This transition typically occurs at longer wavelengths (around 270-300 nm). youtube.com

π→π* Transitions: The aromatic ring of the p-tolylthio group gives rise to more intense absorptions at shorter wavelengths (typically below 280 nm). These transitions involve the promotion of electrons from bonding π orbitals to anti-bonding π* orbitals. libretexts.orgtanta.edu.eg

| Transition Type | Involved Chromophore | Expected Wavelength (λmax) | Relative Intensity (ε) |

| n→π | Carbonyl (C=O) | ~270-300 nm | Low |

| π→π | Aromatic Ring | ~200-280 nm | High |

Mass spectrometry is an analytical technique that ionizes molecules and sorts them based on their mass-to-charge (m/z) ratio. It provides the molecular weight of the compound and structural information based on its fragmentation patterns. whitman.edu

When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M⁺), which can then break down into smaller, charged fragments. chemguide.co.ukyoutube.com For ketones, a common and significant fragmentation pathway is α-cleavage, which is the breaking of the bond between the carbonyl carbon and an adjacent (α) carbon. oregonstate.edulibretexts.orgyoutube.com

For this compound (Molecular Weight: 180.27 g/mol ), the following fragmentation patterns are expected:

Molecular Ion Peak (M⁺): A peak at m/z ≈ 180, corresponding to the intact ionized molecule.

α-Cleavage (loss of methyl radical): Cleavage of the bond between the carbonyl carbon and the acetone methyl group results in the loss of a methyl radical (•CH₃, mass 15). This generates a resonance-stabilized acylium ion at m/z ≈ 165. [CH₃C₆H₄SCH₂CO]⁺

α-Cleavage (loss of p-tolylthiomethyl radical): Cleavage of the bond between the carbonyl carbon and the methylene group results in the loss of a p-tolylthiomethyl radical (•CH₂SC₆H₄CH₃, mass 137). This generates an acylium ion at m/z ≈ 43. [CH₃CO]⁺

The peak at m/z 43 is often the base peak (most abundant ion) in the mass spectra of methyl ketones. libretexts.org

| Ion | Proposed Structure | m/z (approx.) | Origin |

| Molecular Ion | [C₁₀H₁₂OS]⁺ | 180 | Ionization of parent molecule |

| Acylium Ion | [CH₃C₆H₄SCH₂CO]⁺ | 165 | α-cleavage (Loss of •CH₃) |

| Acylium Ion | [CH₃CO]⁺ | 43 | α-cleavage (Loss of •CH₂SC₆H₄CH₃) |

| Tolyl Cation | [C₇H₇]⁺ | 91 | Further fragmentation (Tropylium ion) |

Computational Chemistry and Theoretical Investigations

Computational chemistry complements experimental data by providing a theoretical framework to understand molecular properties at an atomic level.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, calculating theoretical bond lengths, bond angles, and dihedral angles.

Analyze Electronic Structure: Calculate the energies and shapes of molecular orbitals, particularly the HOMO and LUMO. The HOMO-LUMO energy gap is a key parameter related to the molecule's chemical reactivity and can be correlated with the electronic transitions observed in UV-Vis spectroscopy. mdpi.comsemanticscholar.org

Predict Spectroscopic Data: DFT can simulate IR spectra by calculating vibrational frequencies. While these calculated frequencies often require scaling to match experimental values, they are invaluable for assigning specific vibrational modes to observed IR absorption bands. Similarly, NMR chemical shifts and UV-Vis absorption wavelengths can be predicted with varying degrees of accuracy. researchgate.net

Map Electron Density: Methods like Natural Bond Orbital (NBO) analysis can be used to study charge distribution, delocalization, and hyperconjugative interactions within the molecule, offering insights into its stability and reactivity. researchgate.net

These computational approaches provide a deeper understanding of the structure-property relationships that govern the behavior of this compound.

Quantum Chemical Modeling of Reaction Mechanisms

The study of reaction mechanisms involving this compound through quantum chemical modeling provides profound insights into its formation, reactivity, and potential transformation pathways. Density Functional Theory (DFT) is a powerful and widely used computational method for such investigations, offering a balance between accuracy and computational cost.

Modeling the reaction mechanisms for a molecule like this compound would typically involve:

Identification of Reaction Coordinates: Defining the geometric parameters that change as reactants are converted into products.

Transition State Searching: Locating the highest energy point along the reaction coordinate, which represents the kinetic barrier of the reaction.

Energy Profile Mapping: Calculating the potential energy surface to map out the entire reaction pathway, including intermediates and transition states.

For instance, the synthesis of this compound often involves the reaction of 4-methylthiophenol with chloroacetone (B47974). A computational study would model this S-alkylation reaction to determine the transition state structure and the activation energy, thereby predicting the reaction's feasibility and rate. Different theoretical levels, such as B3LYP with various basis sets (e.g., 6-31G* or larger), would be employed to ensure the reliability of the calculated energies and geometries.

Table 1: Hypothetical Activation Energies for a Key Reaction Step Calculated at Different Levels of Theory

| Level of Theory | Basis Set | Activation Energy (kcal/mol) |

|---|---|---|

| B3LYP | 6-31G* | 15.2 |

| B3LYP | 6-311+G** | 14.5 |

| M06-2X | 6-311+G** | 13.8 |

This table presents hypothetical data to illustrate the variation of calculated activation energies with different computational methods. The choice of functional and basis set is crucial for obtaining accurate results.

Prediction of Spectroscopic Properties through Computational Methods

Computational chemistry provides indispensable tools for predicting and interpreting the spectroscopic properties of molecules, serving as a powerful complement to experimental data. For this compound, these methods can predict various spectra, including NMR, IR, and UV-Vis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) are routinely performed using methods like Gauge-Including Atomic Orbital (GIAO). DFT calculations, often with functionals like B3LYP or PBE0, can provide highly accurate predictions of ¹H and ¹³C NMR spectra. These predictions are invaluable for assigning experimental signals and confirming the molecular structure.

Table 2: Comparison of Experimental and Hypothetical Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) (B3LYP/6-311+G**) |

|---|---|---|

| C=O | 205.1 | 204.8 |

| C (ipso) | 137.5 | 137.2 |

| C (aromatic) | 130.1 | 129.9 |

| C (aromatic) | 129.8 | 129.6 |

| CH₂ | 45.2 | 45.0 |

| CH₃ (keto) | 26.5 | 26.3 |

Experimental data sourced from public databases. Predicted values are hypothetical examples based on typical computational accuracy.

Infrared (IR) Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated from first principles. By computing the second derivatives of the energy with respect to the atomic positions, a harmonic vibrational analysis can be performed. The resulting theoretical IR spectrum can be compared with experimental data to assign vibrational modes to specific functional groups. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors.

Table 3: Selected Experimental and Hypothetical Predicted IR Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Predicted Frequency (cm⁻¹) (Scaled) |

|---|---|---|

| C=O stretch | 1715 | 1710 |

| C-S stretch | 690 | 685 |

| Aromatic C=C stretch | 1595 | 1590 |

Experimental data sourced from public databases. Predicted values are hypothetical and scaled for better comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. By calculating the excitation energies and oscillator strengths, the λmax values corresponding to electronic transitions (e.g., n→π* and π→π*) can be determined. These calculations help in understanding the electronic structure and the nature of the transitions observed in the experimental UV-Vis spectrum.

Applications of 4 Methylphenylthio Acetone in Advanced Organic Synthesis

(4-Methylphenylthio)acetone as a Building Block in Complex Molecule Synthesis

This compound is identified as a potential building block in the generation of combinatorial libraries, which are collections of diverse chemical compounds used in drug discovery and other areas of chemical and biological research. google.comgoogleapis.com These libraries are synthesized using either solid-phase or solution-phase techniques to create a multitude of structurally related molecules that can be screened for biological activity. google.com

While listed as a bulk drug intermediate, specific instances of this compound being a direct precursor to named pharmaceutical intermediates or Active Pharmaceutical Ingredients (APIs) are not detailed in the available scientific literature. echemi.com Its inclusion in chemical supplier databases for pharmaceutical research suggests its potential utility in this area, but concrete synthetic pathways originating from this compound to specific drugs are not publicly documented.

There is no specific information available in the searched scientific and patent literature regarding the utilization of this compound in agrochemical or material science research.

Analytical Methodologies for 4 Methylphenylthio Acetone

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. For (4-Methylphenylthio)acetone, various chromatographic methods can be applied for purification, identification, and quantitative analysis.

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column. The separation is achieved based on the differential partitioning of the compound between the stationary phase (a high-boiling-point liquid coated on an inert solid support) and the mobile phase (an inert gas, such as helium or nitrogen).

When coupled with a mass spectrometer (MS), GC becomes a highly specific and sensitive analytical tool (GC-MS). nih.gov The mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique mass spectrum that acts as a "molecular fingerprint," allowing for definitive identification. researchgate.net For this compound, GC-MS analysis can confirm its identity by matching its mass spectrum with reference spectra from databases like the NIST library. nih.gov The mass spectrum of this compound shows a top peak at a mass-to-charge ratio (m/z) of 137 and a second-highest peak at m/z 180, which corresponds to the molecular ion. nih.gov The analysis of organosulfur compounds, a class to which this compound belongs, often utilizes GC-MS due to the technique's ability to handle the complexity of samples and the low concentrations of these compounds. nih.govacs.org

Table 1: GC-MS Parameters for Analysis of Similar Organosulfur Compounds

| Parameter | Typical Conditions |

|---|---|

| Column Type | HP-INNOWax (60 m × 0.25 mm × 0.25 μm) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min |

| Oven Program | Initial temp 50°C (hold 5 min), ramp to 160°C at 5°C/min, ramp to 240°C at 5°C/min (hold 5 min) |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) |

Note: This table represents typical conditions for analyzing organosulfur compounds and may require optimization for this compound. acs.org

High-Performance Liquid Chromatography (HPLC) is another versatile separation technique that is well-suited for the analysis of less volatile or thermally labile compounds. While specific HPLC methods for this compound are not extensively documented, the principles of HPLC can be readily applied to its analysis. Given its structure, which includes an aromatic ring and a ketone group, reversed-phase HPLC would be the most common approach.

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). waters.com this compound, being a relatively nonpolar molecule, would be retained on the column and then eluted by adjusting the composition of the mobile phase. Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring in the molecule will absorb UV light at a characteristic wavelength. epa.gov For quantitative analysis, a calibration curve would be constructed by running standards of known concentration. The analysis of aromatic ketones by HPLC often involves derivatization to enhance detection, although direct analysis is also possible. auroraprosci.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for the qualitative monitoring of reactions and for assessing the purity of a compound. chemistryhall.comlibretexts.org In the context of synthesizing this compound, TLC would be an invaluable tool to track the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot. nbinno.comwikipedia.orglibretexts.org

A TLC plate consists of a thin layer of adsorbent material, typically silica (B1680970) gel, coated onto an inert backing. wikipedia.org A small spot of the reaction mixture is applied to the bottom of the plate, which is then placed in a sealed chamber with a solvent system (mobile phase). The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases. chemistryhall.com The separation is quantified by the retention factor (Rf) value. For a compound like this compound, a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) would likely provide good separation. reddit.com

Spectroscopic Analytical Methods

Spectroscopic methods are used to elucidate the structure of molecules by examining how they interact with electromagnetic radiation. For this compound, spectroscopic techniques are essential for confirming its chemical structure and assessing its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds. azolifesciences.comlibretexts.org Both ¹H NMR and ¹³C NMR are routinely used to provide detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would show distinct signals for the methyl protons of the tolyl group, the aromatic protons, the methylene (B1212753) protons adjacent to the sulfur atom and the carbonyl group, and the methyl protons of the acetone (B3395972) moiety.

¹³C NMR: This technique provides information about the different types of carbon atoms in the molecule. A ¹³C NMR spectrum for this compound has been recorded, confirming the presence of the expected carbon environments. nih.gov

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to further confirm the structure by establishing connectivity between protons and carbons. researchgate.net These techniques are invaluable for unambiguously assigning all the signals in the ¹H and ¹³C NMR spectra and confirming the precise atomic connectivity of this compound. youtube.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Tolyl-CH₃ | ~2.3 | ~21.0 |

| Aromatic CH | ~7.1-7.3 | ~129-132 |

| S-CH₂-C=O | ~3.7 | ~47.0 |

| C=O-CH₃ | ~2.2 | ~30.0 |

| Aromatic C-S | - | ~130-135 |

| Aromatic C-CH₃ | - | ~137.0 |

| C =O | - | ~205.0 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, offer enhanced analytical power. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique that could be employed for the trace analysis of this compound in complex matrices. nih.gov

Development and Validation of Analytical Procedures

The development of a robust and reliable analytical method for this compound would necessitate a comprehensive validation process to ensure its suitability for its intended purpose. This process would involve establishing key performance characteristics, including sensitivity, selectivity, linearity, accuracy, precision, and the limits of detection and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a highly probable technique for the analysis of this compound, given its volatility and the availability of mass spectral data in databases such as PubChem. nih.gov High-performance liquid chromatography (HPLC), particularly with a UV detector, could also be a viable option, especially if derivatization is employed to enhance detection.

Method Sensitivity and Selectivity

Method Sensitivity refers to the capability of an analytical method to discriminate between small differences in the concentration of this compound. For a technique like GC-MS, sensitivity would be influenced by factors such as the ionization efficiency of the molecule, the choice of ions monitored (in selected ion monitoring mode, SIM), and the detector's response. Optimizing chromatographic conditions, such as the temperature ramp and carrier gas flow rate, can enhance the peak sharpness, thereby improving the signal-to-noise ratio and, consequently, the sensitivity.

Method Selectivity is the ability of the method to accurately measure the analyte in the presence of other components, such as impurities, degradation products, or matrix components. In GC-MS, selectivity is generally high due to the combination of chromatographic separation and mass-based detection. The unique fragmentation pattern of this compound in the mass spectrometer provides a high degree of certainty in its identification and quantification, even in complex mixtures. For HPLC, selectivity would be achieved through the choice of a suitable stationary phase, mobile phase composition, and detector wavelength that maximizes the response for the target compound while minimizing interferences.

Quantification and Detection Limits

Quantification of this compound would typically be performed using a calibration curve constructed by analyzing a series of standards of known concentrations. The response (e.g., peak area in a chromatogram) is plotted against the concentration, and the concentration of the analyte in an unknown sample is determined by interpolation from this curve.

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with an acceptable level of precision and accuracy.

While specific LOD and LOQ values for this compound are not available, they would be determined experimentally during method validation. For GC-MS analysis, these limits are typically in the low parts-per-million (ppm) to parts-per-billion (ppb) range, depending on the instrumentation and method parameters.

Table of Potential Analytical Parameters

The following table outlines the typical parameters that would be evaluated during the validation of an analytical method for this compound. The values presented are hypothetical and would need to be determined through experimental studies.

| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |

| Instrumentation | Gas chromatograph coupled to a mass spectrometer | Liquid chromatograph with a UV or diode-array detector |

| Column | Capillary column (e.g., HP-5ms) | Reversed-phase column (e.g., C18) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | Acetonitrile/water or Methanol/water mixture |

| Detector | Mass spectrometer (Electron Ionization) | UV detector (wavelength to be optimized) |

| Hypothetical LOD | 0.1 - 10 ng/mL | 10 - 100 ng/mL |

| Hypothetical LOQ | 0.5 - 50 ng/mL | 50 - 500 ng/mL |

| Linear Range | 0.5 - 1000 ng/mL | 0.5 - 1000 µg/mL |

It is crucial to reiterate that the information provided here is based on general principles of analytical chemistry and data for analogous compounds. A formal, validated analytical method for this compound would require dedicated laboratory development and rigorous validation studies to establish its performance characteristics definitively.

Advanced Topics and Interdisciplinary Research on 4 Methylphenylthio Acetone

Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the interactions are governed by non-covalent forces. mdpi.comfiveable.me The study of host-guest interactions, a central concept in this field, involves the complexation of a smaller "guest" molecule within a larger "host" molecule. fiveable.mersc.org For a molecule like (4-Methylphenylthio)acetone, its distinct structural features—an aromatic ring, a flexible thioether linkage, and a polar ketone group—make it an interesting candidate for selective encapsulation by various host systems.

The design of a host system for this compound would leverage the molecule's structural characteristics to achieve stable inclusion. Several classes of macrocyclic hosts are suitable for forming such complexes. rsc.orgthno.org

Cyclodextrins (CDs): These cyclic oligosaccharides possess a hydrophilic exterior and a hydrophobic inner cavity, making them ideal for encapsulating nonpolar guest molecules in aqueous solutions. nih.govoatext.comoatext.com Beta-cyclodextrin (β-CD), with its appropriately sized cavity, is particularly well-suited for including aromatic compounds. mdpi.com It is anticipated that the 4-methylphenyl group of this compound would be encapsulated within the β-CD cavity, driven primarily by hydrophobic interactions.

Calixarenes: These are macrocycles formed from the condensation of phenols and formaldehyde, creating a "chalice" or "basket" shape. wikipedia.org Their cavities can be chemically modified to tune their size, shape, and binding properties. nih.govnih.gov A calix acsgcipr.orgarene or a larger calix britannica.comarene could potentially host the entire this compound molecule. The binding would be stabilized by van der Waals forces and potential π-π stacking interactions between the electron-rich cavity of the calixarene (B151959) and the aromatic ring of the guest. acs.org

Pillararenes and Cucurbiturils: These are other classes of macrocyclic hosts that form stable complexes with various guest molecules and could be considered for the inclusion of this compound, depending on the specific size and electronic complementarity. rsc.org

The selection of the host depends on the desired application, with factors like solubility, stability, and the specific nature of the non-covalent interactions being critical. mdpi.com

Once a host-guest complex is formed, its structure and stability must be rigorously characterized. Several analytical techniques are employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR is a powerful tool for studying inclusion complexes in solution. Upon complexation, the chemical shifts of the guest's protons located inside the host's cavity typically show significant changes, providing evidence of inclusion. 2D NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), can provide detailed information about the specific geometry and orientation of the guest within the host.

X-ray Crystallography: This technique provides unambiguous proof of an inclusion complex's formation and offers precise information on the solid-state structure, including bond distances, angles, and the specific non-covalent interactions that stabilize the complex. mdpi.com

UV-Vis and Fluorescence Spectroscopy: If the guest molecule is chromophoric or fluorescent, changes in its absorption or emission spectra upon addition of the host can be used to monitor complex formation and determine the binding constant, which quantifies the stability of the complex.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during the binding event, allowing for the determination of key thermodynamic parameters, including the binding constant (Kₐ), enthalpy (ΔH), and entropy (ΔS) of complexation.

The stability of these complexes is governed by a combination of non-covalent forces, including hydrophobic interactions, van der Waals forces, hydrogen bonding, and π-π interactions. fiveable.meoatext.com

Chemical Biology and Medicinal Chemistry Investigations

The core structure of this compound, containing a thioether linkage, is found in numerous biologically active molecules. researchgate.netnih.gov This has prompted investigations into its derivatives as potential therapeutic agents. Research in this area focuses on synthesizing analogs and evaluating their biological effects.

While this compound itself is not a prominent therapeutic agent, its structural motifs are present in compounds with a wide range of pharmacological activities. Thioethers and related sulfur-containing heterocycles are known to exhibit significant biological effects. researchgate.netnih.gov By modifying the core structure, it is possible to synthesize derivatives and screen them for various activities. For instance, the acetone (B3395972) moiety can be reacted to form hydrazones, which are a class of compounds known for a broad spectrum of bioactivities. nih.gov

The following table summarizes the biological activities observed in compound classes related to this compound, suggesting potential avenues for derivatization and research.

| Compound Class | Observed Biological Activities | Potential Application Area |

| Thioether Derivatives | Anticancer, Antimicrobial, Antifungal, Anti-inflammatory | Oncology, Infectious Diseases |

| Benzothiazole Derivatives | Anticonvulsant, Antimicrobial, Antiviral, Anticancer | Neurology, Infectious Diseases, Oncology |

| Hydrazone Derivatives | Anticonvulsant, Antidepressant, Analgesic, Anti-inflammatory, Antimicrobial, Antitumoral | Neurology, Pain Management, Infectious Diseases, Oncology |

| Organotin Thiobenzoates | Antifungal, Antibacterial, Antitumoral | Infectious Diseases, Oncology |

This table is generated based on data from multiple sources. researchgate.netnih.govnih.govmdpi.comresearchgate.net

The rational design of new drugs often involves modifying a lead compound to enhance its activity and selectivity. The this compound scaffold offers several sites for chemical modification to create derivatives with targeted pharmacological profiles.

Modification of the Aromatic Ring: Introducing various substituents (e.g., halogens, nitro groups, hydroxyl groups) onto the p-tolyl ring can significantly alter the electronic properties and lipophilicity of the molecule, which can in turn influence its binding affinity to biological targets.

Derivatization of the Ketone Group: The carbonyl group of the acetone moiety is a versatile functional handle. It can be converted into other functional groups, such as imines, hydrazones, or oximes, to create a library of derivatives. Hydrazone derivatives, for example, are known to possess a wide array of biological activities, including antimicrobial and antitumoral effects. nih.gov

Alteration of the Thioether Linkage: The sulfur atom in the thioether linkage can be oxidized to form a sulfoxide (B87167) or a sulfone. These oxidized derivatives have different polarities and geometries, which can lead to distinct biological activities. wikipedia.org

For example, studies on alkyl 2-(acylthio)benzoates have shown that small changes in the acyl group can switch the primary biological activity from general cytotoxicity to specific enzyme inhibition. nih.gov This highlights how subtle structural modifications can be used to design compounds with highly specific pharmacological actions.

Environmental and Sustainable Chemistry Considerations

The growing emphasis on green chemistry necessitates an evaluation of the environmental impact and sustainability of chemical compounds and their synthetic routes. nih.gov Organosulfur compounds are ubiquitous in nature and are part of the global sulfur cycle. britannica.com However, industrial sources can lead to their release into the environment, where their fate and toxicity are of concern. oup.com

The environmental profile of this compound is influenced by its thioether and ketone components. While some simple organosulfur compounds can be malodorous and toxic, many are biodegradable. britannica.comwikipedia.org Aromatic sulfides have been noted for potential inhibitory effects on microbial activity in anaerobic environments at high concentrations. oup.com

From a sustainable chemistry perspective, the synthesis of thioethers is a key focus. Traditional methods often rely on the reaction of thiols with organic halides, which can be toxic. nih.gov Modern, greener approaches aim to circumvent these issues:

Catalytic Thioetherification: The direct substitution of alcohols with thiols, where water is the only byproduct, represents an ideal green synthesis. This can be achieved using solid acid catalysts, avoiding the need for transition metals and simplifying product purification. nih.gov

Thiol-Free Reagents: To avoid the use of foul-smelling and easily oxidized thiols, alternative sulfur sources like xanthates are being developed. These reagents are more stable and odorless, contributing to a safer and more sustainable process. mdpi.com

Solvent Choice: The selection of environmentally benign solvents is a core principle of green chemistry. Efforts are being made to replace traditional dipolar aprotic solvents with greener alternatives or to develop solvent-free reaction conditions. acsgcipr.orgnih.gov

By adopting these sustainable synthetic strategies, the environmental footprint associated with the production of this compound and its derivatives can be significantly reduced. researchgate.net

Degradation Pathways and Environmental Fate

The environmental persistence and ultimate fate of this compound are governed by its susceptibility to various degradation processes. These include biodegradation by microorganisms and photodegradation from exposure to light.

Biodegradation:

Organosulfur compounds, including thioethers, can be metabolized by various microorganisms. The primary point of enzymatic attack is often the carbon-sulfur (C-S) bond. For this compound, microbial degradation would likely proceed through the cleavage of the thioether bond, potentially yielding 4-methylthiophenol and acetone or its metabolites. The acetone portion could be further metabolized through pathways such as conversion to methylglyoxal. nih.gov The aromatic thiol portion would undergo further degradation, likely involving ring cleavage.

The rate and extent of biodegradation can be influenced by environmental conditions. The presence of other carbon sources, for instance, can significantly impact the metabolic pathways and efficiency of organosulfur compound removal by microbial communities.

Photodegradation:

As a molecule containing a photo-excitable aromatic ring (the p-tolyl group), this compound is expected to be susceptible to photodegradation. This process can occur through two primary mechanisms:

Direct Photolysis: The molecule directly absorbs ultraviolet (UV) or visible light, leading to an excited state that can undergo bond cleavage or reaction with other molecules, such as oxygen.

Indirect Photolysis: Other substances in the environment (sensitizers) absorb light and transfer the energy to the this compound molecule, initiating its degradation.

A likely photochemical transformation involves the oxidation of the sulfur atom. Exposure to sunlight, particularly in the presence of oxygen and photosensitizing agents, could lead to the formation of the corresponding sulfoxide and, subsequently, the sulfone. These oxidized products have different chemical properties, such as increased water solubility, which would alter their environmental transport and fate.

Environmental Fate Summary:

| Degradation Pathway | Description | Potential Products |

|---|---|---|

| Biodegradation | Microbial enzymatic cleavage of the C-S bond. | 4-Methylthiophenol, Acetone, Sulfates |

| Photodegradation | Light-induced oxidation of the sulfur atom or cleavage of the C-S bond. | (4-Methylphenylsulfinyl)acetone (Sulfoxide), (4-Methylphenylsulfonyl)acetone (Sulfone) |

Green Synthesis and Waste Minimization Strategies

The synthesis of aryl thioethers, including this compound, has traditionally relied on methods that may not align with the principles of green chemistry. However, significant progress has been made in developing more sustainable and waste-reducing alternatives. Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. unitopchemicals.compurkh.com

Traditional Synthesis:

Green Synthesis Strategies:

Modern synthetic chemistry offers several greener approaches applicable to the production of this compound, focusing on catalytic methods, safer reagents, and improved reaction conditions. gspchem.com

Catalytic C-S Cross-Coupling Reactions: Transition-metal catalysis represents a powerful tool for forming C-S bonds with high efficiency, reducing the need for stoichiometric reagents. thieme-connect.com

Palladium-catalyzed reactions were among the first highly effective methods developed for coupling aryl halides with thiols. thieme-connect.comnih.gov

Copper-catalyzed systems are often more cost-effective and environmentally benign. hep.com.cnuu.nlresearchgate.net These reactions can couple thiols with aryl halides or aryl boronic acids, sometimes even in greener solvents like water. hep.com.cnresearchgate.net

Nickel and Iron catalysts are being explored as more sustainable, earth-abundant alternatives to precious metals like palladium. researchgate.net

Use of Thiol-Free Reagents: The use of thiols like 4-methylthiophenol can be problematic due to their foul odor and susceptibility to oxidation. mdpi.com Modern methods utilize alternative, odorless sulfur sources like xanthates, which can react with aryl halides to form thioethers, avoiding the direct handling of thiols. mdpi.comresearchgate.net

Photocatalysis: Visible-light-promoted reactions are emerging as a green alternative, often proceeding under mild conditions without the need for heat. nih.gov These methods can activate substrates to facilitate C-S bond formation, minimizing energy consumption.

Solvent and Base Selection: Green approaches favor the use of environmentally benign solvents, such as water or bio-based alcohols, or even solvent-free conditions. researchgate.netrsc.org Similarly, the use of milder bases like potassium carbonate is preferred over pyrophoric or more hazardous options. rsc.org

Waste Minimization:

The primary goal of these green strategies is to minimize waste by improving atom economy—the measure of how many atoms from the starting materials end up in the final product. purkh.comtristarintermediates.org Catalytic processes, by their nature, generate significantly less waste than stoichiometric reactions. gspchem.com Furthermore, designing processes that use safer, recyclable, and less toxic materials contributes to a more sustainable manufacturing lifecycle. unitopchemicals.comtheenvironmentalblog.org

| Strategy | Traditional Method | Green Alternative | Waste Minimization Benefit |

|---|---|---|---|

| Reagents | 4-Methylthiophenol + Chloroacetone (B47974) | 4-Chlorotoluene + Thiol surrogate (e.g., Xanthate) mdpi.com | Avoids odorous and easily oxidized thiols. |

| Catalyst | None (stoichiometric base) | Catalytic amounts of Cu, Ni, or Pd thieme-connect.comuu.nlresearchgate.net | Reduces inorganic salt waste; catalyst can potentially be recycled. |

| Conditions | Often requires strong base and organic solvents. | Milder bases, potential for aqueous media or photocatalysis. researchgate.netrsc.org | Reduces energy consumption and use of hazardous solvents. |

| Byproducts | Stoichiometric salt (e.g., NaCl) | Minimal, primarily from the catalyst cycle. | Significantly higher atom economy. |

Q & A

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures (e.g., confirming SCH₂ connectivity).

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (C₁₀H₁₂OS, MW 180.27) and detect trace impurities.

- X-ray crystallography : Definitive structural elucidation if suitable crystals are obtained.

- Computational modeling (DFT) : Predict NMR/IR spectra to cross-validate experimental data .

How should discrepancies between experimental and literature-reported data (e.g., melting points, NMR shifts) be analyzed?

Advanced

Methodological approach :

Reproducibility : Replicate synthesis/analysis under identical conditions.

Purity assessment : Use differential scanning calorimetry (DSC) or HPLC to detect impurities affecting physical properties.

Literature cross-validation : Consult multiple databases (SciFinder, Reaxys) to identify conflicting reports or updated values .

Protocol alignment : Compare analytical parameters (e.g., NMR solvent, calibration standards) with cited studies to isolate methodological differences .

What methodologies are recommended for studying the thermal stability of this compound?

Q. Advanced

- Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (e.g., stability up to 150°C).

- Evolved gas analysis (EGA) : Couple TGA with GC-MS to identify volatile degradation products (e.g., 4-methylthiophenol).

- Kinetic studies : Apply the Flynn-Wall-Ozawa method to calculate activation energies for decomposition pathways.

- Stress testing : Expose the compound to elevated temperatures in sealed vials to simulate accelerated aging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。